molecular formula C5H7N3O3 B1413640 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 2167370-98-9

5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1413640
CAS RN: 2167370-98-9
M. Wt: 157.13 g/mol
InChI Key: ZXEBHGNFGBAZIG-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .

Scientific Research Applications

Antiviral Drug Synthesis

5-Methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a precursor in the synthesis of Ribavirin , a nucleoside analogue with broad antiviral activity. Ribavirin is used to treat a variety of viral infections, including hepatitis C and respiratory syncytial virus .

Xanthine Oxidase Inhibition

This compound has been utilized in the development of analogues for febuxostat , a drug used to treat gout. The analogues synthesized from this triazole derivative have shown potent inhibitory activity against xanthine oxidase, which is crucial for managing hyperuricemia .

Crystallography Studies

The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate , which can be derived from 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, has been analyzed to understand its molecular configuration and potential interactions with other molecules .

Nucleoside Analogue Research

Researchers have used this compound as a starting material for creating various nucleoside analogues, which are essential in studying viral replication mechanisms and developing new antiviral drugs .

Organic Synthesis

Due to its reactive carboxylate group, this triazole derivative is a valuable building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical applications .

Enzyme Inhibition Studies

The compound’s structural similarity to certain biomolecules makes it a candidate for enzyme inhibition studies, which are fundamental in drug discovery and understanding disease mechanisms .

Material Science

In material science, the compound’s derivatives could potentially be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics .

Agricultural Chemistry

Triazole derivatives are known for their fungicidal properties. As such, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its efficacy in protecting crops against fungal pathogens .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some 1,2,4-triazoles have been found to have antiviral and anti-infective properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,2,4-triazoles can vary widely depending on the specific compound. Some general precautions include avoiding eye and skin contact, and avoiding inhalation or ingestion .

Future Directions

1,2,4-Triazoles continue to be a focus of research due to their wide range of biological activities. Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the development of new drugs based on the 1,2,4-triazole structure .

properties

IUPAC Name

5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEBHGNFGBAZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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